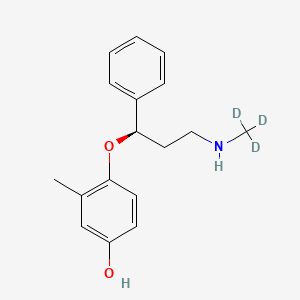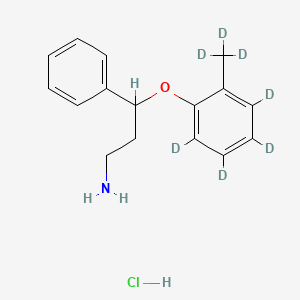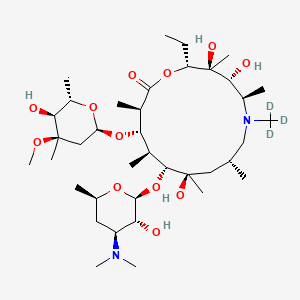
阿奇霉素-d3
描述
阿奇霉素-d3 是阿奇霉素的氘代形式,阿奇霉素是一种大环内酯类抗生素。 它主要用作内标,用于各种分析方法中阿奇霉素的定量分析,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) . 阿奇霉素本身以其广谱抗菌活性而闻名,用于治疗多种细菌感染 .
科学研究应用
阿奇霉素-d3 广泛用于科学研究,尤其是在以下领域:
作用机制
阿奇霉素-d3 与阿奇霉素一样,通过抑制细菌蛋白合成发挥作用。 它与易感细菌的 50S 核糖体亚基结合,阻止肽的转运,从而抑制蛋白质合成 . 这种作用导致药物的抑菌作用,在更高浓度下可以具有杀菌作用 .
类似化合物:
红霉素: 另一种大环内酯类抗生素,具有相似的作用机制,但活性谱不同。
克拉霉素: 与红霉素相比,大环内酯类药物具有更高的酸稳定性和更广的活性谱。
泰利霉素: 一种与大环内酯类相关的酮内酯类抗生素,具有相似的作用机制,但旨在克服耐药机制。
This compound 的独特性: this compound 的独特性在于其氘的引入,这使其成为分析方法的理想内标。 这种引入不会显著改变其化学性质,但提供了明显的质量差,有助于准确定量 .
生化分析
Biochemical Properties
Azithromycin-d3 plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptides. This interaction is essential for its antibacterial activity. Azithromycin-d3 is active against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . It also interacts with various biomolecules, such as enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .
Cellular Effects
Azithromycin-d3 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Azithromycin-d3 has been shown to alter cytokine production, reducing inflammation . It also affects the metabolic activity of cells by inhibiting glycolysis and down-regulating mitochondrial genes . These cellular effects contribute to its therapeutic efficacy in treating bacterial infections and modulating immune responses.
Molecular Mechanism
The molecular mechanism of Azithromycin-d3 involves its binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis . This binding prevents the translocation of peptides, effectively halting bacterial growth. Additionally, Azithromycin-d3 exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions highlight the dual role of Azithromycin-d3 in both antibacterial and anti-inflammatory activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azithromycin-d3 change over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . During in vitro studies, Azithromycin-d3 maintains its antibacterial activity over extended periods, although prolonged exposure may lead to the development of bacterial resistance . In vivo studies have shown that Azithromycin-d3 can accumulate in tissues, providing sustained antibacterial effects even after the end of treatment .
Dosage Effects in Animal Models
The effects of Azithromycin-d3 vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, Azithromycin-d3 may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Azithromycin-d3 is involved in various metabolic pathways, primarily related to its antibacterial activity. It is metabolized in the liver, where it undergoes demethylation and hydroxylation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes ensure the effective clearance of Azithromycin-d3 from the body, preventing accumulation and potential toxicity.
Transport and Distribution
Within cells and tissues, Azithromycin-d3 is transported and distributed through various mechanisms. It is taken up by phagocytic cells, where it accumulates in lysosomes . This intracellular accumulation enhances its antibacterial activity by targeting intracellular pathogens. Azithromycin-d3 is also distributed to various tissues, including the lungs, liver, and spleen, where it exerts its therapeutic effects .
Subcellular Localization
Azithromycin-d3 exhibits specific subcellular localization, primarily within lysosomes of phagocytic cells . This localization is facilitated by its weakly basic nature, which allows it to concentrate in acidic compartments such as lysosomes. The subcellular localization of Azithromycin-d3 is critical for its antibacterial activity, as it enables the compound to target intracellular pathogens effectively.
准备方法
合成路线和反应条件: 阿奇霉素-d3 的合成涉及将氘原子引入阿奇霉素分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。具体的合成路线和反应条件可能有所不同,但通常涉及以下步骤:
大环内酯环的形成: 这涉及将线性前体环化以形成大环内酯类化合物特有的 15 元内酯环。
氘的引入: 可以使用氘代试剂或溶剂在分子中的特定位置引入氘原子。
纯化: 使用色谱等技术纯化最终产品,以确保高纯度和氘的引入。
工业生产方法: this compound 的工业生产遵循类似的原则,但规模更大。该过程包括:
批量合成: 合成大量前体并进行环化以形成大环内酯环。
氘的引入: 使用氘代试剂或溶剂引入氘原子。
纯化和质量控制: 对产品进行纯化并进行严格的质量控制,以确保一致性和纯度。
化学反应分析
反应类型: 阿奇霉素-d3 与阿奇霉素一样,可以发生多种化学反应,包括:
氧化: 这可能发生在分子中存在的羟基上。
还原: 还原反应可以改变酮或醛基。
取代: 亲核取代反应可以在分子中的多个位置发生。
常用试剂和条件:
氧化: 可以使用高锰酸钾或过氧化氢等试剂。
还原: 硼氢化钠或氢化铝锂是常见的还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以导致形成羧酸,而还原可以生成醇。
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Clarithromycin: A macrolide with improved acid stability and a broader spectrum of activity compared to erythromycin.
Telithromycin: A ketolide antibiotic related to macrolides, with a similar mechanism of action but designed to overcome resistance mechanisms.
Uniqueness of Azithromycin-d3: Azithromycin-d3 is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical methods. This incorporation does not significantly alter its chemical properties but provides a distinct mass difference that aids in accurate quantification .
属性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOSJVFKKJCRP-DAANATKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is azithromycin-d3 used in this study instead of directly measuring azithromycin?
A1: Azithromycin-d3 serves as an internal standard in this study []. An internal standard is a compound similar to the analyte (azithromycin in this case) but chemically distinct, allowing for differentiation during analysis. It's added to the samples and standards at a known concentration.
Q2: What analytical techniques were used to differentiate azithromycin-d3 from azithromycin in this research?
A2: The researchers utilized Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) []. Here's a breakdown:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


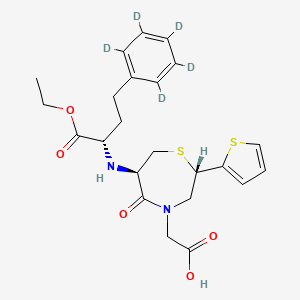
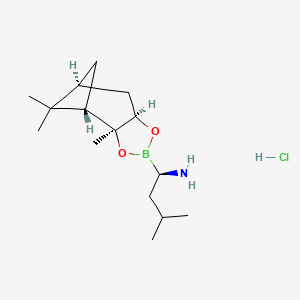

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
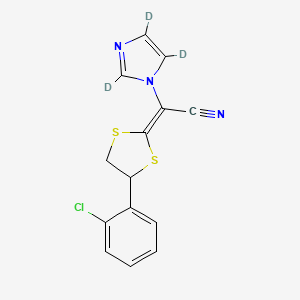
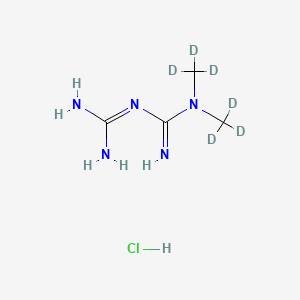
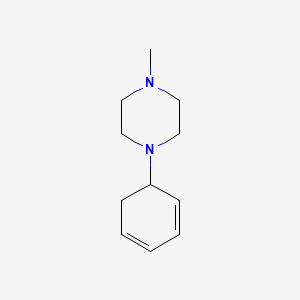
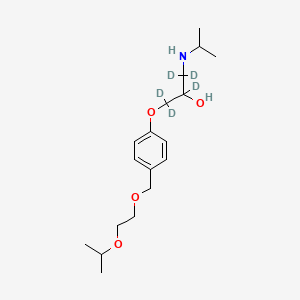
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
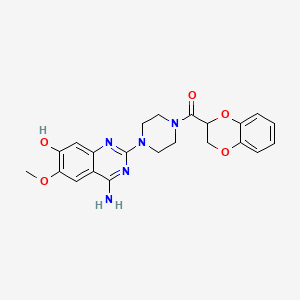
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
